molecular formula C23H22ClF3N4O3 B2449634 Ethyl 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate CAS No. 860789-41-9

Ethyl 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate

Cat. No. B2449634
CAS RN: 860789-41-9
M. Wt: 494.9
InChI Key: VHSWLXRHUYPGOW-UHFFFAOYSA-N
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Description

This compound, also known as Ethyl 4-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate, is a complex organic molecule with the molecular formula C23H22ClF3N4O3 . It has a molecular weight of 494.89 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 574.0±50.0 °C and a predicted density of 1.404±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 4.88±0.70 .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis Methods : Ethyl 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate and its analogs are synthesized through various chemical processes. For instance, Carabateas et al. (1984) discuss the synthesis of related quinolinecarboxylic acids, emphasizing the preparation of pyridinyl-quinolinecarboxylates with antibacterial properties (Carabateas et al., 1984).
  • Antibacterial Properties : Liu, Wei, and Guo (2001) reported the synthesis of 5-amino-6,8-difluoro-1-(5-fluoro-2-pyridyl)-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and its analogs, showing their in vitro antibacterial activities against various bacteria (Liu et al., 2001).

Quantitative Structure-Activity Relationships (QSAR)

  • QSAR Analysis : Domagala et al. (1988) explored the QSAR of 1-substituted quinolinecarboxylic acids, finding that antibacterial potency is influenced by structural factors like length, width, and unsaturation of substituents (Domagala et al., 1988).

Chemical Reactions and Properties

  • Catalysis and Chemical Reactions : Roopan and Khan (2010) described the use of ZnO nanorods as a catalyst in cross-coupling reactions involving quinolinecarboxylates, demonstrating the versatility of these compounds in synthetic chemistry (Roopan & Khan, 2010).

Applications in Pharmacology and Drug Design

  • Pharmacological Evaluation : Ashimori et al. (1991) synthesized optically active quinoline derivatives, evaluating their pharmacological effects, which highlights the significance of these compounds in drug design and development (Ashimori et al., 1991).

Future Directions

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

ethyl 4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-methyl-2-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClF3N4O3/c1-3-34-22(33)18-19(15-6-4-5-7-17(15)29(2)21(18)32)30-8-10-31(11-9-30)20-16(24)12-14(13-28-20)23(25,26)27/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSWLXRHUYPGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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